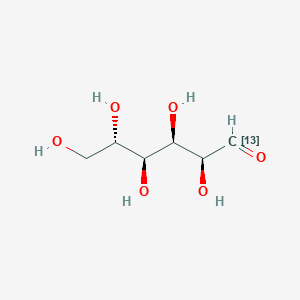
L-Glucose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glucose-13C is a labeled form of glucose where the carbon-13 isotope is incorporated into the glucose molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of carbon-13 allows for the detailed tracking and analysis of metabolic pathways and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-13C typically involves the incorporation of carbon-13 into the glucose molecule through chemical or enzymatic methods. One common approach is to start with a carbon-13 labeled precursor, such as carbon-13 labeled carbon dioxide, and incorporate it into the glucose molecule through a series of enzymatic reactions. This process often involves the use of specific enzymes that facilitate the incorporation of the carbon-13 isotope into the glucose structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to ensure high yield and purity of the labeled glucose. Advanced techniques such as fermentation with carbon-13 labeled substrates or chemical synthesis using carbon-13 labeled reagents are employed to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
L-Glucose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are carefully controlled to ensure the desired transformation of the glucose molecule while preserving the carbon-13 label.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carbon-13 labeled gluconic acid, while reduction can yield carbon-13 labeled sorbitol.
科学的研究の応用
L-Glucose-13C has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of glucose and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism in cells and organisms.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose uptake and utilization in tissues.
Industry: Applied in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
作用機序
The mechanism of action of L-Glucose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed tracking of glucose metabolism, providing insights into the molecular targets and pathways involved. This information is crucial for understanding various biological processes and disease mechanisms.
類似化合物との比較
L-Glucose-13C can be compared with other isotopically labeled glucose compounds, such as D-Glucose-13C and uniformly labeled carbon-13 glucose. While all these compounds are used for similar research purposes, this compound is unique in its specific labeling of the L-isomer of glucose, which can provide distinct insights into metabolic pathways and biochemical reactions.
List of Similar Compounds
- D-Glucose-13C
- Uniformly labeled carbon-13 glucose
- Carbon-13 labeled fructose
- Carbon-13 labeled galactose
This compound stands out due to its specific labeling and the unique information it provides in scientific research.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-IHZDOXTNSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


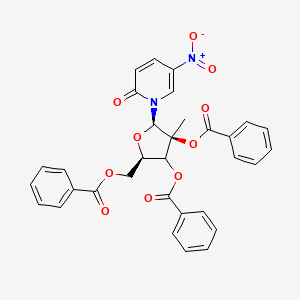
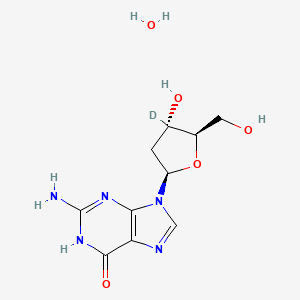

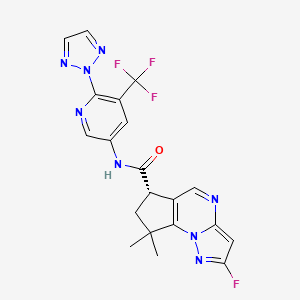
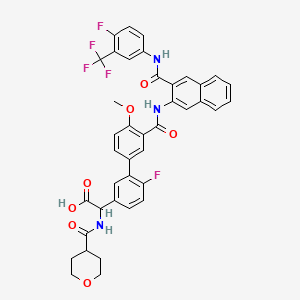
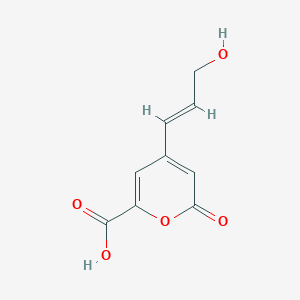

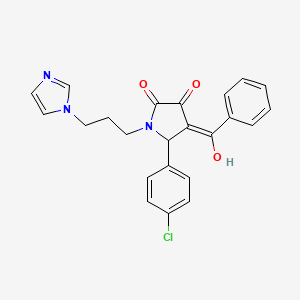

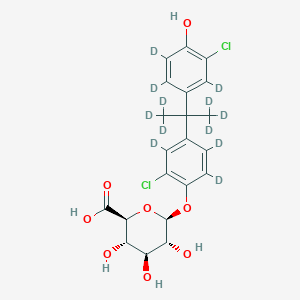
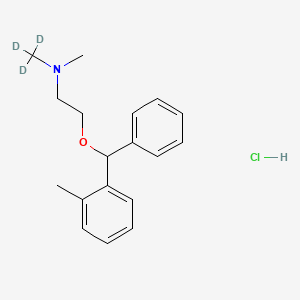
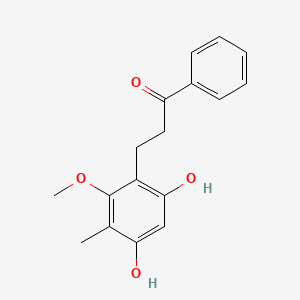
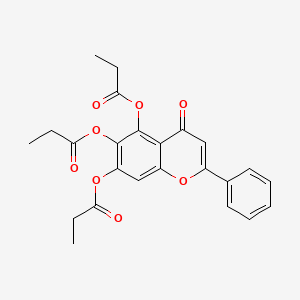
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
